2-(Hept-1-YN-1-YL)thiophene
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Overview
Description
2-(Hept-1-YN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-YN-1-YL)thiophene typically involves the reaction of thiophene with hept-1-yne under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Hept-1-YN-1-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2-(Hept-1-YN-1-YL)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Hept-1-YN-1-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. In material science, its electronic properties are exploited in the design of organic semiconductors and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing one sulfur atom.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
2-(Thiophen-2-yl)ethyne: A similar compound with an ethynyl group attached to the thiophene ring.
Uniqueness
2-(Hept-1-YN-1-YL)thiophene is unique due to its hept-1-yn-1-yl substituent, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and molecules with specific properties .
Properties
CAS No. |
64146-58-3 |
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Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-hept-1-ynylthiophene |
InChI |
InChI=1S/C11H14S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-5H2,1H3 |
InChI Key |
RNAJSUMFXRLJEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=CS1 |
Origin of Product |
United States |
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